3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using chlorinated benzene derivatives.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: Used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine
- 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-chlorophenyl)-1,2,4-triazole-4-ylamine
- 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-bromophenyl)-1,2,4-triazole-4-ylamine
Uniqueness
The unique combination of the dichlorophenyl and chlorophenyl groups in 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine imparts specific chemical and biological properties that distinguish it from other similar compounds. These properties include enhanced stability, specific enzyme inhibition profiles, and unique interactions with biological targets.
Properties
Molecular Formula |
C15H11Cl3N4S |
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Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11Cl3N4S/c16-10-4-1-3-9(7-10)14-20-21-15(22(14)19)23-8-11-12(17)5-2-6-13(11)18/h1-7H,8,19H2 |
InChI Key |
HMGHWFBJCIXFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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